Cinchophen allyl ester
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Overview
Description
Allyl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of Allyl 2-phenylquinoline-4-carboxylate consists of a quinoline ring system substituted with a phenyl group at the 2-position and an allyl ester group at the 4-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-phenylquinoline-4-carboxylate typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Amidation and Reduction: The carboxylic acid group is then converted to an amide, followed by reduction to form the corresponding amine.
Acylation and Amination: The amine is acylated and then aminated to introduce the allyl ester group at the 4-carboxylate position.
Industrial Production Methods
Industrial production methods for Allyl 2-phenylquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Allyl 2-phenylquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is important in cancer therapy.
Antibacterial Activity: The compound and its derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Research: It has been investigated for its ability to induce cell cycle arrest and promote apoptosis in cancer cells.
Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of Allyl 2-phenylquinoline-4-carboxylate involves:
HDAC Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins.
Molecular Targets: The primary molecular targets are HDAC enzymes, particularly HDAC3.
Pathways Involved: The inhibition of HDACs affects various cellular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: A precursor in the synthesis of Allyl 2-phenylquinoline-4-carboxylate.
Quinoline N-oxide Derivatives: Products of oxidation reactions involving quinoline compounds.
Dihydroquinoline Derivatives: Products of reduction reactions involving quinoline compounds.
Uniqueness
Allyl 2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
CAS No. |
524-34-5 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
prop-2-enyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2 |
InChI Key |
VSDVCKTXWATQAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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